7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

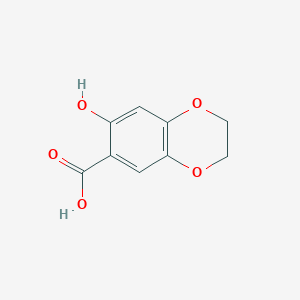

7-Hydroxy-1,4-benzodioxan-6-carboxylic acid, also known as 2,3-Dihydro-7-hydroxy-1,4-benzodioxin-6-carboxylic acid, is a chemical compound with the molecular formula C9H8O5 . It has a molecular weight of 196.16 . This compound is an intermediate in the preparation of benzoxazines .

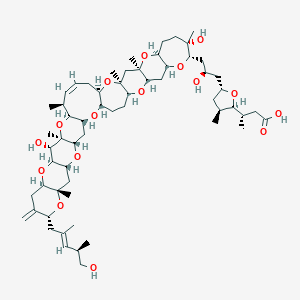

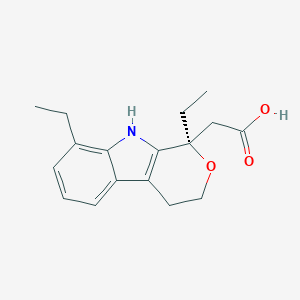

Molecular Structure Analysis

The molecular structure of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid is represented by the SMILES notationOC(=O)c1cc2OCCOc2cc1O . Physical And Chemical Properties Analysis

7-Hydroxy-1,4-benzodioxan-6-carboxylic acid is an off-white solid . It has a molecular weight of 196.16 and a molecular formula of C9H8O5 . The compound is soluble in Dimethylformamide, DMSO, and Methanol .Scientific Research Applications

Benzoxazines Synthesis

7-Hydroxy-1,4-benzodioxan-6-carboxylic acid serves as an intermediate in the preparation of benzoxazines . These heterocyclic compounds exhibit excellent thermal stability, mechanical properties, and flame resistance. Benzoxazines find applications in polymer chemistry, adhesives, and composite materials .

Antioxidant Properties

Research has explored the antioxidant potential of this compound. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases. Studies have investigated the cytoprotective effect of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid, particularly in human cells .

Environmental Remediation

The environmental sector explores the use of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid for water purification and soil remediation. Its adsorption properties make it suitable for removing pollutants, heavy metals, or organic contaminants from environmental matrices.

These applications highlight the versatility and potential impact of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid across various scientific domains. Researchers continue to explore its properties and applications, making it an intriguing compound for future studies . If you need further details or have additional questions, feel free to ask!

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be an intermediate in the preparation of benzoxazines .

Mode of Action

As an intermediate in the synthesis of benzoxazines, it likely contributes to the formation of the benzoxazine ring structure, which is a key feature of this class of compounds .

Biochemical Pathways

Given its role as an intermediate in the synthesis of benzoxazines, it may be involved in the biochemical pathways where these compounds play a role .

Result of Action

As an intermediate in the synthesis of benzoxazines, its primary role is likely in the formation of these compounds .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and activity .

properties

IUPAC Name |

6-hydroxy-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4,10H,1-2H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCKXQPXYWBQSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599038 |

Source

|

| Record name | 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-1,4-benzodioxan-6-carboxylic acid | |

CAS RN |

197584-99-9 |

Source

|

| Record name | 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride](/img/structure/B134685.png)

![1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine](/img/structure/B134704.png)

![(1R,15S,16R)-9,10,26-Trimethoxy-15,31-dimethyl-15-oxido-7,24,34-trioxa-31-aza-15-azoniaoctacyclo[19.10.3.23,6.18,12.118,22.025,33.028,32.016,36]octatriaconta-3(38),4,6(37),8(36),9,11,18(35),19,21,25,27,32-dodecaene](/img/structure/B134707.png)

![2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B134714.png)

![2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B134722.png)